molecular formula C17H26N2O3S B5268944 5-(AZEPANE-1-SULFONYL)-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE

5-(AZEPANE-1-SULFONYL)-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE

Cat. No.: B5268944
M. Wt: 338.5 g/mol
InChI Key: PXKBTXDVPKXGJI-UHFFFAOYSA-N
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Description

5-(AZEPANE-1-SULFONYL)-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a benzamide core substituted with an azepane-1-sulfonyl group and a propan-2-yl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(AZEPANE-1-SULFONYL)-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE typically involves the following steps:

    Formation of Azepane-1-sulfonyl Chloride: Azepane is reacted with chlorosulfonic acid to form azepane-1-sulfonyl chloride.

    Substitution Reaction: The azepane-1-sulfonyl chloride is then reacted with 2-methylbenzoic acid in the presence of a base such as triethylamine to form the intermediate 5-(azepane-1-sulfonyl)-2-methylbenzoic acid.

    Amidation: The intermediate is further reacted with isopropylamine under appropriate conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The benzamide core allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid in sulfuric acid.

Major Products:

    Oxidation: Formation of 5-(azepane-1-sulfonyl)-2-methylbenzoic acid.

    Reduction: Formation of 5-(azepane-1-sulfonyl)-2-methyl-N-(propan-2-yl)benzylamine.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
  • Used in drug discovery and development as a lead compound.

Industry:

  • Utilized in the development of specialty chemicals.
  • Employed in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of 5-(AZEPANE-1-SULFONYL)-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • 4-(AZEPANE-1-SULFONYL)-N-[3-METHYL-1-(PROPAN-2-YL)-1H-PYRAZOL-5-YL]BENZAMIDE
  • 5-(AZEPANE-1-SULFONYL)-2-METHOXYANILINE
  • N-METHYL-2-[4-(PROPAN-2-YL)AZEPANE-1-SULFONYL]ANILINE

Comparison:

  • 4-(AZEPANE-1-SULFONYL)-N-[3-METHYL-1-(PROPAN-2-YL)-1H-PYRAZOL-5-YL]BENZAMIDE features a pyrazole ring, which may alter its binding properties and biological activity compared to the benzamide core of 5-(AZEPANE-1-SULFONYL)-2-METHYL-N-(PROPAN-2-YL)BENZAMIDE.
  • 5-(AZEPANE-1-SULFONYL)-2-METHOXYANILINE has a methoxy group instead of a methyl group, potentially affecting its reactivity and interactions with biological targets.
  • N-METHYL-2-[4-(PROPAN-2-YL)AZEPANE-1-SULFONYL]ANILINE contains a methyl group on the nitrogen atom, which may influence its chemical stability and solubility.

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13(2)18-17(20)16-12-15(9-8-14(16)3)23(21,22)19-10-6-4-5-7-11-19/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKBTXDVPKXGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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